molecular formula C8H14Cl2N2 B2653946 methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2219353-44-1

methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No. B2653946
CAS RN: 2219353-44-1
M. Wt: 209.11
InChI Key: LBCWYZLEFPTFTN-XCUBXKJBSA-N
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Description

Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 2219353-44-1 . It has a molecular weight of 209.12 . The IUPAC name for this compound is ®-N-methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1…/s1 . This indicates that the compound contains a pyridine ring and an ethylamine group, with a methyl group attached to the nitrogen of the ethylamine group. The compound also contains two chloride ions, as indicated by the ‘2ClH’ in the InChI code.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Derivatives

Compounds related to “methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride” have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives have shown potential as inhibitors of receptor tyrosine kinase . This is significant as receptor tyrosine kinases play key roles in cellular processes including growth, differentiation, metabolism, and apoptosis .

Anticancer Activity

These derivatives have demonstrated anticancer activity against lung cancer . In fact, some compounds showed more cytotoxic activity than the reference drug (i.e., imatinib) .

Antibacterial and Antifungal Activity

The derivatives also exhibited antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This suggests potential applications in the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid , indicating their potential as antioxidants.

Kinase Inhibitor Drug

A related compound, the dihydrochloride salt of pexidartinib, has been synthesized and used as a kinase inhibitor drug . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride

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